molecular formula C15H9NO4 B2710320 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid CAS No. 1261604-08-3

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid

Cat. No. B2710320
Key on ui cas rn: 1261604-08-3
M. Wt: 267.24
InChI Key: KUGRACLYNAAVSF-UHFFFAOYSA-N
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Patent
US08637551B2

Procedure details

To a solution of 6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole (Compound 5) (50 g) in dry ether (330 mL) under nitrogen at −78° C. was added a 2.5M solution of n-butyl lithium in hexanes (55.8 mL) was added dropwise and stirring continued at −78° C. for 45 min. The thick brown suspension was transferred via cannula to a mechanically stirred mixture of solid carbon dioxide pellets in ether (250 mL, under nitrogen and cooled in acetone/dry ice bath) and the resulting reaction mix topped up with further carbon dioxide pellets and left stirring in cold bath under nitrogen whilst warming to room temperature overnight. The reaction was quenched with 2N HCl (100 mL) and the ether removed under reduced pressure and ethanol (300 mL) added. The resultant yellow suspension was stirred on at 60° C. for 15 min, then cooled to room temperature and stirred in ice bath for 30 min and resulting yellow solid isolated by filtration and dried in vacuum oven at 45° C. to give the title product (29.76 g).
Name
6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole
Quantity
50 g
Type
reactant
Reaction Step One
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
55.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:23]=[CH:22][C:5]2[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[CH:15]([O:19]CC)OCC)=[N:7][O:8][C:4]=2[CH:3]=1.C([Li])CCC.[C:29](=[O:31])=[O:30]>CCOCC>[CH:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[C:5]2[CH:22]=[CH:23][C:2]([C:29]([OH:31])=[O:30])=[CH:3][C:4]=2[O:8][N:7]=1)=[O:19]

Inputs

Step One
Name
6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole
Quantity
50 g
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)C2=C(C=CC=C2)C(OCC)OCC)C=C1
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(=NO2)C2=C(C=CC=C2)C(OCC)OCC)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
330 mL
Type
solvent
Smiles
CCOCC
Name
hexanes
Quantity
55.8 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the resulting reaction
ADDITION
Type
ADDITION
Details
mix
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring in cold bath under nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2N HCl (100 mL)
CUSTOM
Type
CUSTOM
Details
the ether removed under reduced pressure and ethanol (300 mL)
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The resultant yellow suspension was stirred on at 60° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred in ice bath for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulting yellow solid
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 45° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(=O)C1=C(C=CC=C1)C1=NOC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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